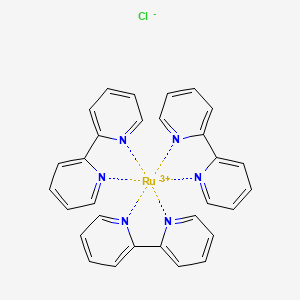
Tris(2,2'-bipyridine)trichlorideruthenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2’-bipyridine)trichlorideruthenium typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in an aqueous solution. During this process, ruthenium(III) is reduced to ruthenium(II), often with the aid of a reducing agent such as hypophosphorous acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Tris(2,2’-bipyridine)trichlorideruthenium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the conditions.
Substitution: Ligand substitution reactions can occur, where the bipyridine ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium(III) nitrate.
Reduction: Reducing agents such as hypophosphorous acid are used in the synthesis process.
Substitution: Various ligands can be introduced under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of higher oxidation state complexes, while substitution reactions can yield a variety of ligand-substituted ruthenium complexes .
科学的研究の応用
Tris(2,2’-bipyridine)trichlorideruthenium has a wide range of applications in scientific research:
作用機序
The mechanism of action of Tris(2,2’-bipyridine)trichlorideruthenium involves its ability to undergo electrochemical reactions that result in light emission. In ECL, the compound is excited by an electrochemical reaction, leading to the formation of an excited state luminophore, which then emits light as it returns to the ground state . This process is highly efficient and is the basis for its use in various sensing applications .
類似化合物との比較
Tris(2,2’-bipyridine)osmium(II)bis(hexafluorophosphate): Similar in structure but contains osmium instead of ruthenium.
Tris(2,2’-bipyridine)dichlororuthenium(II)hexahydrate: Another ruthenium complex with similar properties but different anions.
Uniqueness: Tris(2,2’-bipyridine)trichlorideruthenium is unique due to its high luminescence efficiency and stability, making it the gold-standard luminophore in ECL applications . Its versatility and effectiveness in various analytical and diagnostic applications set it apart from other similar compounds .
特性
分子式 |
C30H24ClN6Ru+2 |
|---|---|
分子量 |
605.1 g/mol |
IUPAC名 |
2-pyridin-2-ylpyridine;ruthenium(3+);chloride |
InChI |
InChI=1S/3C10H8N2.ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h3*1-8H;1H;/q;;;;+3/p-1 |
InChIキー |
VRRCKVDSYJLDPR-UHFFFAOYSA-M |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Ru+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13140362.png)
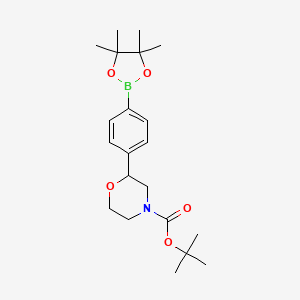
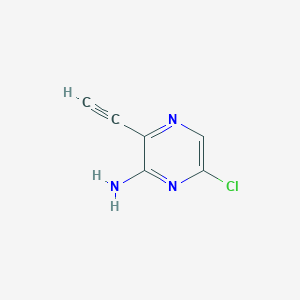
![(3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13140380.png)
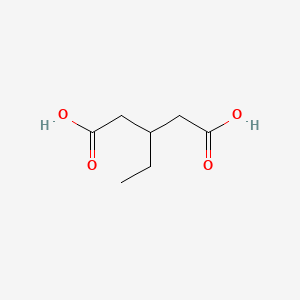

![Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo-](/img/structure/B13140398.png)
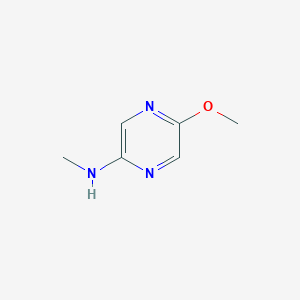
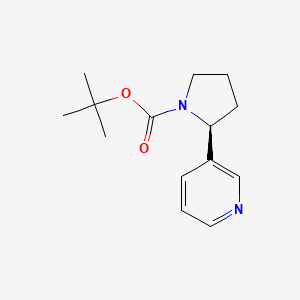
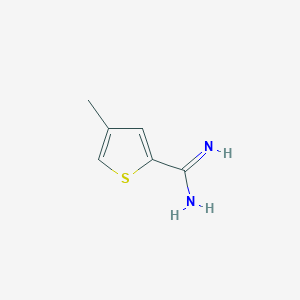
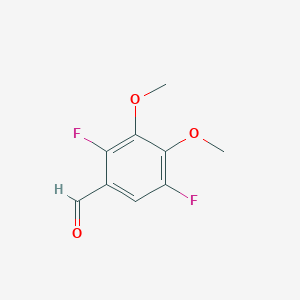
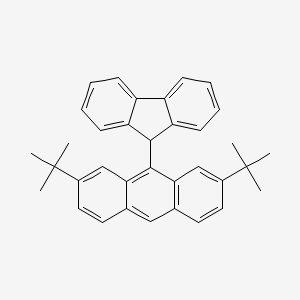
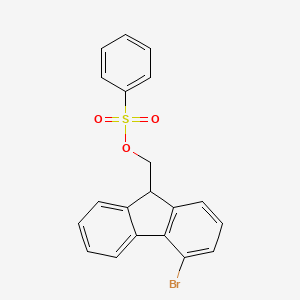
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B13140438.png)
